molecular formula C46H74O17 B1667702 Bacopasaponin C CAS No. 178064-13-6

Bacopasaponin C

Cat. No.: B1667702
CAS No.: 178064-13-6
M. Wt: 899.1 g/mol
InChI Key: ZOFQVMPJZHCDBS-MUUHSGPCSA-N
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Mechanism of Action

Target of Action

Bacopasaponin C primarily targets the central nervous system (CNS), specifically the density and level of acetylcholine in the body . Acetylcholine is a neurotransmitter that plays a crucial role in memory and learning. By modulating the levels of this neurotransmitter, this compound can potentially enhance cognitive function .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions. This compound, as part of the bacoside A complex, can inactivate the enzyme monoamine oxidase B, thus preventing the breakdown of certain neurotransmitters . This action helps maintain the balance of neurotransmitters in the CNS, contributing to improved cognitive function .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the regulation of acetylcholine, a key neurotransmitter involved in memory and learning . By modulating the levels of acetylcholine, this compound can influence the cholinergic pathway, which plays a crucial role in cognitive function .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Triterpenoid saponins like this compound have been reported to be transformed in vivo to metabolites that exhibit better biological activity and pharmacokinetic characteristics . .

Result of Action

The result of this compound’s action is primarily observed at the molecular and cellular levels. It has been associated with neuroprotective effects, particularly in the context of neurodegenerative disorders like Parkinson’s disease . This compound’s action leads to a significant recovery in behavioral parameters, dopamine level, glutathione level, lipid peroxides, and nitrite level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. In natural conditions, the production of this compound is low due to various environmental factors and species variations . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can enhance the production of this compound .

Biochemical Analysis

Biochemical Properties

Bacopasaponin C interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of mRNA translation and surface expression of neuroreceptors such as AMPAR, NMDAR, and GABAR in different parts of the brain . It also plays a role in the inhibition of acetylcholinesterase, reduction of β-amyloid, and modulation of neurotransmitters .

Cellular Effects

This compound has been found to have a dose-dependent toxic effect on certain cell lines, such as human breast cancer cells . It also has neuroprotective properties, reducing oxidative stress in neuronal cells . Furthermore, it has been shown to enhance antioxidant status in the brain region of the hippocampus, frontal cortex, and striatum .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It has been suggested that it promotes disruption of the vacuole, leading to induction of an apoptosis-like event facilitated by leakage of vacuolar components . It also exerts its effects through acetylcholinesterase inhibition, choline acetyltransferase activation, β-amyloid reduction, increased cerebral blood flow, and neurotransmitter modulation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been found that most of the this compound related to CYP450s and UDP-glucosyltransferases were specifically upregulated in shoot tissue compared to root tissue . Additionally, the stability and in vitro drug release studies have revealed that this compound is capable of maintaining the sustained release at target sites .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been found to have a dose-dependent toxic effect on certain cell lines . It has also been shown to have neuroprotective properties at certain doses .

Metabolic Pathways

This compound is involved in the isoprenoid pathway, leading to the formation of triterpene and steroidal backbones . It is also involved in the biosynthesis of bacosides, which can be enhanced by using biotechnological approaches .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that it could be considered for application in the clinic through alternative delivery modes due to its indigenous origin and non-toxic nature .

Subcellular Localization

It has been suggested that this compound promotes disruption of the vacuole, leading to induction of an apoptosis-like event .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bacopasaponin C typically involves the extraction from Bacopa monnieri using various solvents and purification techniques. One common method involves the use of ethanol or methanol for extraction, followed by chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound can be enhanced through biotechnological approaches such as cell suspension culture and bioreactor cultivation. These methods involve optimizing growth conditions to increase the yield of this compound. For example, repeated batch cultivation in a bioreactor has been shown to significantly increase the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Bacopasaponin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioavailability and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Scientific Research Applications

Bacopasaponin C has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Bacoside A3
  • Bacopaside II
  • Bacopaside X
  • Bacopaside N1
  • Bacopaside N2
  • Bacopaside IV
  • Bacopaside V

Bacopasaponin C stands out due to its specific interactions and potential therapeutic applications, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFQVMPJZHCDBS-MUUHSGPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178064-13-6
Record name Bascopasaponin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178064136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BASCOPASAPONIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26FG38011G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the molecular formula and weight of Bacopasaponin C?

A: While the exact molecular formula can vary slightly depending on the specific structure of the attached sugar moieties, research has identified this compound as a dammarane-type triterpenoid saponin. Advanced analytical techniques like HPLC coupled with various detectors, including evaporative light scattering detectors (ELSD) and mass spectrometry (MS), are frequently employed for precise identification and quantification of this compound and related saponins in plant extracts and formulations [, , ].

Q2: What spectroscopic data is available for characterizing this compound?

A: Structural elucidation of this compound often relies on a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, along with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [, ]. These techniques provide detailed insights into the compound's structure, including the arrangement of functional groups and the identity of sugar moieties.

Q3: Does this compound demonstrate any antitumor properties?

A: In vitro studies have shown that this compound, along with other bacopasaponins, exhibits cytotoxic activity against various human cancer cell lines, including lung cancer (PC9) and colon cancer (SW620) cells []. Further research is needed to elucidate the precise mechanisms underlying these antitumor activities and to evaluate their potential in vivo.

Q4: Does this compound influence dopamine and serotonin levels in the brain?

A: Studies investigating the effects of Bacopa monnieri extracts containing this compound on dopamine and serotonin turnover in mice brains have produced mixed results. While some studies suggest no significant effects on these neurotransmitters [], others point towards potential antidopaminergic and antiserotonergic effects, particularly in the context of morphine dependence []. Further research is warranted to clarify these discrepancies and to determine the specific role of this compound in modulating neurotransmitter systems.

Q5: Are there any specific drug delivery strategies being explored for this compound?

A: Research has shown that incorporating this compound into various delivery systems, such as niosomes, microspheres, and nanoparticles, can enhance its antileishmanial activity []. These delivery methods may offer advantages in terms of targeted delivery, improved bioavailability, and reduced toxicity.

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